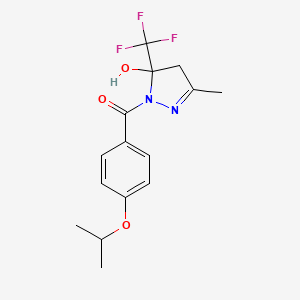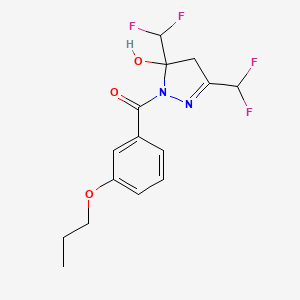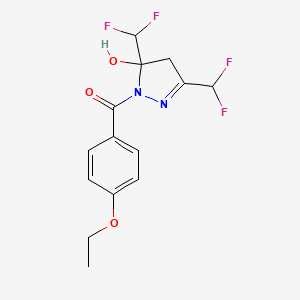
3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Descripción general
Descripción
3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as BDF-8634, is a chemical compound with potential applications in scientific research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of GABA-A receptors, which are important targets for the treatment of anxiety and other neurological disorders. 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential as a neuroprotective agent, as it has been shown to reduce oxidative stress and inflammation in neuronal cells.
Mecanismo De Acción
The mechanism of action of 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with GABA-A receptors. This compound binds to the receptor at a site distinct from the benzodiazepine binding site, leading to potentiation of GABAergic neurotransmission. This results in anxiolytic and sedative effects, as well as potential neuroprotective effects.
Biochemical and Physiological Effects:
3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have anxiolytic and sedative effects in animal models, and has also been shown to reduce oxidative stress and inflammation in neuronal cells. This compound has potential applications in the treatment of anxiety and other neurological disorders, as well as in the prevention of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in laboratory experiments is its high potency and selectivity for GABA-A receptors. This allows for more precise modulation of GABAergic neurotransmission, which can be useful in studying the role of these receptors in various physiological and pathological conditions. However, one limitation of using 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol is its potential toxicity, particularly at high doses. Careful dosing and monitoring is necessary to ensure the safety of experimental animals or cells.
Direcciones Futuras
There are several potential future directions for the study of 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. One area of research could focus on the development of more selective and potent GABA-A receptor modulators based on the structure of 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol. Another area of research could investigate the potential applications of 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the potential side effects and toxicity of 3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, particularly with prolonged use or in combination with other drugs.
Propiedades
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O3/c1-2-23-9-5-3-8(4-6-9)12(21)20-14(22,13(17)18)7-10(19-20)11(15)16/h3-6,11,13,22H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHMAJUAHXIXTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C(F)F)(C(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-bis(difluoromethyl)-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B4266392.png)
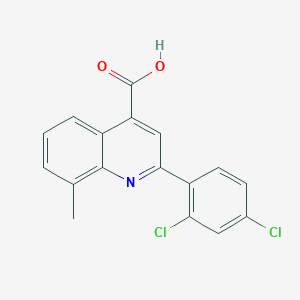
![4-{2-[(5-ethyl-3-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4266400.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-5-ethyl-3-thiophenecarboxamide](/img/structure/B4266421.png)
![6-tert-butyl-N-[1-(4-pyridinyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4266425.png)
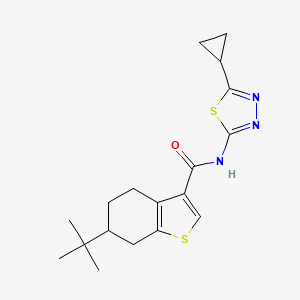
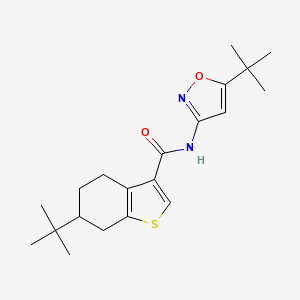
![3-cyclopropyl-5-(difluoromethyl)-1-[(5-methyl-3-thienyl)carbonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266448.png)
![1,4-bis[(2,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine](/img/structure/B4266454.png)
![5-(difluoromethyl)-1-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266455.png)
![1-[(5-isopropyl-3-thienyl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266461.png)
